5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine
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Overview
Description
5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-isopropoxyaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in research to understand the interactions of thiazole derivatives with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with the active sites of enzymes, affecting their activity and leading to various biological effects . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(5-Chloro-2-thienyl)-N-phenyl-1,3-thiazol-2-amine: Contains a thienyl group instead of an isopropoxy group.
2,4-Disubstituted thiazoles: Various substitutions at the 2 and 4 positions of the thiazole ring.
Uniqueness
5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s solubility, electronic properties, and interactions with biological targets, making it distinct from other similar thiazole derivatives .
Properties
Molecular Formula |
C12H13ClN2OS |
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Molecular Weight |
268.76 g/mol |
IUPAC Name |
5-(5-chloro-2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)16-10-4-3-8(13)5-9(10)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
IDCQJCIZIJMEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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